molecular formula C20H20ClN3O4S B2566682 ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-00-0

ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2566682
CAS No.: 851948-00-0
M. Wt: 433.91
InChI Key: KMBVACKPWBUCOW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a 4-methylphenyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution reaction where the 4-methylphenyl group is introduced to the core structure.

    Formation of the Ethyl Ester Functional Group: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester.

    Attachment of the 4-Chlorobutanamido Group: This step involves the amide formation reaction, where the 4-chlorobutanamido group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions typically involve anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). Conditions typically involve polar solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, reduction may lead to the formation of alcohols, and substitution may lead to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-bromobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 5-(4-chlorobutanamido)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-3-28-20(27)17-14-11-29-18(22-15(25)5-4-10-21)16(14)19(26)24(23-17)13-8-6-12(2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVACKPWBUCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCCl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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